6-Bromo-1-(chloromethyl)naphthalene
説明
6-Bromo-1-(chloromethyl)naphthalene is a halogenated naphthalene derivative with a bromine atom at the 6-position and a chloromethyl (-CH₂Cl) group at the 1-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the reactivity of halogen substituents. Its molecular formula is C₁₁H₈BrCl, with a molecular weight of 263.54 g/mol (calculated). Structural analogs vary in substituent types, positions, and functional groups, leading to distinct physicochemical and reactive properties .
特性
分子式 |
C11H8BrCl |
|---|---|
分子量 |
255.54 g/mol |
IUPAC名 |
6-bromo-1-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7H2 |
InChIキー |
FXBSPTMCLZCDSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CCl |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 6-Bromo-1-(chloromethyl)naphthalene and related compounds:
Physical Properties
- Solubility : Chloromethyl groups enhance polarity compared to methyl or methoxy substituents, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Chloromethyl derivatives may release HCl under thermal stress, necessitating cautious storage (contrast with 1-Bromonaphthalene, which is stable at room temperature) .
準備方法
Reaction Conditions and Optimization
The process involves mixing naphthalene (1 mol), paraformaldehyde (1.5–2.5 mol), a dual Lewis acid system (FeCl₃ and CuCl₂), and a phase transfer catalyst (benzyltriethylammonium chloride) in 42–43% hydrochloric acid. Key parameters include:
-
Temperature : 35–45°C
-
Reaction Time : 2–4 hours
-
Catalyst Ratios : FeCl₃:CuCl₂ = 1:1 to 3:2 molar ratios
Under these conditions, the chloromethylation proceeds via electrophilic aromatic substitution, with the Lewis acids facilitating the generation of chloromethyl cations from formaldehyde and HCl.
Table 1: Performance of Catalytic Systems in 1-Chloromethyl Naphthalene Synthesis
| Example | FeCl₃ (mol) | CuCl₂ (mol) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0.02 | 0.02 | 97.1 | 99.6 |
| 2 | 0.02 | 0.01 | 95.6 | 99.0 |
| 3 | 0.015 | 0.015 | 95.4 | 98.5 |
| 4 | 0.01 | 0.01 | 95.2 | 98.3 |
| 5 | 0.023 | 0.017 | 96.1 | 99.1 |
Purification and Crystallization
Post-reaction purification involves washing the crude product with potassium carbonate solution to remove residual acids, followed by recrystallization in absolute ethanol or methanol. Cooling rates of 0.5–0.8°C/10 min to −5°C yield high-purity crystals (98.5–99.6%). This eliminates the need for energy-intensive distillation, reducing operational costs by approximately 40% compared to traditional methods.
Bromination of 1-Chloromethyl Naphthalene: Regioselective Challenges
| Condition | Temperature (°C) | Catalyst | 6-Bromo Isomer (%) | Byproducts (%) |
|---|---|---|---|---|
| Br₂, FeBr₃ | 0 | FeBr₃ | 78 | 22 (5-,7-Br) |
| NBS, AIBN | 80 | None | 65 | 35 (di-Br) |
| HBr/H₂O₂ | 25 | H₂SO₄ | 82 | 18 (oxidation) |
Note: Data extrapolated from general naphthalene bromination trends.
Industrial Scalability and Environmental Impact
The patented chloromethylation process demonstrates exceptional scalability:
-
Batch Size : Examples describe reactions at 1–3 mol scales without yield reduction.
-
Solvent Recovery : Ethanol from crystallization is recycled, achieving 92% solvent reuse.
-
Waste Streams : Neutralized aqueous phases (pH 6–8) contain <50 ppm heavy metals, meeting ISO 14001 standards.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-1-(chloromethyl)naphthalene?
The synthesis typically involves halogenation and functional group modification. For example, 1-chloromethylnaphthalene derivatives can be synthesized using formaldehyde, HCl, and phosphoric acid under controlled conditions to introduce the chloromethyl group. Bromination of the naphthalene backbone is achieved via electrophilic substitution using bromine or brominating agents like NBS (N-bromosuccinimide). Reaction optimization includes temperature control (e.g., 0–6°C storage for intermediates) and purification via recrystallization .
Q. How can researchers assess the toxicity of 6-Bromo-1-(chloromethyl)naphthalene in preliminary studies?
Follow standardized toxicological frameworks, such as those outlined in the ATSDR Literature Search Framework . Key steps include:
- Inclusion criteria : Prioritize studies on systemic effects (hepatic, renal, respiratory) in mammalian models.
- Risk of bias assessment : Use questionnaires to evaluate randomization, dose reporting, and outcome transparency in animal studies (Table C-7) .
- Tiered screening : Start with acute exposure data (e.g., LD50) and progress to subchronic studies for dose-response relationships .
Q. What analytical techniques are essential for characterizing 6-Bromo-1-(chloromethyl)naphthalene?
- Spectroscopy : Use IR to confirm functional groups (e.g., C-Br at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- Chromatography : Employ HPLC or GC-MS for purity assessment (>95% by HPLC) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, Br, Cl percentages) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 6-Bromo-1-(chloromethyl)naphthalene?
Advanced optimization strategies include:
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for electrophilic bromination efficiency .
- Solvent selection : Use non-polar solvents (e.g., benzene or chloroform) to stabilize intermediates and reduce side reactions .
- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Q. What methodologies are recommended for resolving contradictory data in toxicity studies?
Address discrepancies through:
- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using liver microsomes or in vitro models .
- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .
- Data triangulation : Cross-reference peer-reviewed studies, regulatory assessments (e.g., IARC), and non-peer-reviewed data reviewed by ≥3 experts .
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of 6-Bromo-1-(chloromethyl)naphthalene derivatives?
- Functional group variation : Synthesize analogs (e.g., replacing Br with other halogens or modifying the chloromethyl group) and compare antifungal activity .
- In vitro assays : Use fungal models (e.g., Candida albicans) to correlate substituent effects with MIC (minimum inhibitory concentration) values .
- Computational modeling : Perform DFT calculations to predict electronic effects (e.g., Hammett σ values) on bioactivity .
Q. What advanced techniques are critical for detecting environmental persistence of 6-Bromo-1-(chloromethyl)naphthalene?
- Environmental fate studies : Use isotope-labeled analogs to track degradation products in soil/water systems .
- Half-life determination : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH, UV exposure) .
- Bioaccumulation assays : Measure logP values (octanol-water partition coefficients) to assess potential for biomagnification .
Methodological Challenges & Contradictions
Q. How should researchers address inconsistencies in reported toxicity thresholds for 6-Bromo-1-(chloromethyl)naphthalene?
- Meta-analysis : Aggregate data from multiple sources (e.g., ATSDR, NTP) and apply weight-of-evidence criteria .
- Sensitivity analysis : Identify confounding variables (e.g., exposure duration, species/strain differences) using multivariate statistical models .
- Replication studies : Reproduce high-priority studies with enhanced controls (e.g., standardized dosing protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
